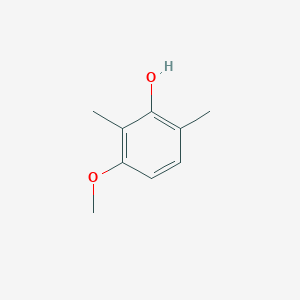

3-Methoxy-2,6-dimethylphenol

Description

Structure

3D Structure

Properties

CAS No. |

89238-29-9 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

3-methoxy-2,6-dimethylphenol |

InChI |

InChI=1S/C9H12O2/c1-6-4-5-8(11-3)7(2)9(6)10/h4-5,10H,1-3H3 |

InChI Key |

AGPUSJYILSHJII-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxy 2,6 Dimethylphenol and Its Derivatives

Alkylation and Alkoxylation Strategies in the Synthesis of 3-Methoxy-2,6-dimethylphenol

Alkylation and alkoxylation are fundamental processes in the synthesis of this compound, involving the introduction of methyl and methoxy (B1213986) groups to a phenolic precursor.

Methylation of 2,6-Dimethylphenol (B121312) Precursors

The methylation of 2,6-dimethylphenol precursors is a key step in creating various derivatives. One approach involves the reaction of 2,6-dimethylphenol with reagents like methyl iodide. cdnsciencepub.com The reaction of the sodium or lithium salt of 2,6-dimethylphenol with methyl iodide has been shown to produce both C-alkylation and O-alkylation products. cdnsciencepub.com For instance, reacting the sodium salt of 2,6-dimethylphenol with methyl iodide at temperatures above 150°C results in an ortho-carbon/oxygen methylation ratio of approximately 0.06. cdnsciencepub.com

Another method for methylation involves using dimethyl carbonate in the presence of a catalyst. For example, the methylation of 2,6-dimethylphenol with dimethyl carbonate using a dimanganese decacarbonyl catalyst at 180°C for one hour can achieve a 99% yield of 1-methoxy-2,6-dimethylbenzene. chemicalbook.com

Furthermore, the synthesis of trimethylhydroquinone (B50269) (TMHQ), a key intermediate for vitamin E, can start from 2,6-dimethylbenzoquinone (B1208291). This process involves the hydrogenation of 2,6-dimethylbenzoquinone to 2,6-dimethylhydroquinone (B1220660), which is then methylated. scispace.com

Direct Methoxylation Procedures for Aromatic Systems

Direct methoxylation introduces a methoxy group onto an aromatic ring. While specific examples for the direct methoxylation of 2,6-dimethylphenol to this compound are not prevalent in the provided results, general principles of aromatic methoxylation can be applied. For instance, the reaction of 4-bromonitrobenzene with sodium methoxide (B1231860) yields 4-nitromethoxybenzene through a nucleophilic aromatic substitution mechanism. libretexts.org This type of reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring. libretexts.org

Nucleophilic Aromatic Substitution as a Synthetic Route to this compound Analogs

Nucleophilic aromatic substitution (SNAAr) is a significant pathway for synthesizing analogs of this compound. This reaction typically involves the displacement of a leaving group on an aromatic ring by a nucleophile. byjus.com The rate of this reaction is enhanced by the presence of electron-withdrawing groups at the ortho or para positions relative to the leaving group. libretexts.orgbyjus.com

A common mechanism for SNAr is the addition-elimination pathway, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring. libretexts.org For example, the reaction of 2,4-dinitrofluorobenzene with amines is a classic illustration of this mechanism. libretexts.org

In some cases, particularly with unactivated aryl halides, the reaction can proceed through an elimination-addition mechanism involving a benzyne (B1209423) intermediate. libretexts.org The synthesis of 3-methoxy-2-methylphenol (B1606838) has been achieved starting from 3-methoxyphenol, demonstrating the application of these principles. acs.org

Catalytic Approaches in the Synthesis of this compound

Catalytic methods, especially in the gas phase, are pivotal for the industrial production of substituted phenols due to their efficiency and selectivity.

Gas-Phase Catalytic Reactions and Process Optimization

Gas-phase catalytic methylation of phenol (B47542) with methanol (B129727) is a widely used industrial process to produce 2,6-dimethylphenol (2,6-DMP), a precursor for materials like polyphenylene oxide (PPO). nih.govscispace.comnih.gov This process is typically carried out at high temperatures, ranging from 300 to 450°C, over solid catalysts. nih.gov The reaction is exothermic, and using a fluidized bed reactor can help with temperature control and ensure efficient heat and mass transfer. scispace.com

Process optimization is crucial for maximizing the yield and selectivity of the desired product. For instance, in the synthesis of 2,6-DMP using an iron-chromium catalyst, introducing o-cresol (B1677501) circulation can lead to a selectivity of over 85% for 2,6-DMP with phenol conversion rates exceeding 90%. scispace.comnih.gov The presence of water in the feed mixture can also be beneficial for maintaining high catalyst activity. nih.gov A patented method using an ortho-methylated catalyst in a fixed-bed reactor at 280-400°C reports a phenol conversion rate of 99% and an ortho-position selectivity of 97%. google.com

The table below summarizes the conditions and outcomes of various gas-phase catalytic reactions for the synthesis of 2,6-dimethylphenol.

| Catalyst System | Reactants | Temperature (°C) | Pressure (MPa) | Phenol Conversion (%) | 2,6-DMP Selectivity (%) | Source |

| Iron-Chromium | Phenol, Methanol | 350-380 | Atmospheric | >90 | >85 (with o-cresol circulation) | scispace.comnih.gov |

| Iron-Chromium Fixed Bed | Phenol, Methanol | 603 K (330 °C) | Atmospheric | >99 | - | researchgate.net |

| Modified Metal Oxide | Phenol, Methanol | 300-450 | - | - | - | nih.gov |

| Fe/In/Cr/Si/K | Phenol, Methanol | 300-400 | - | 100 | 99.6 | google.com |

| Ortho-methylated Catalyst | Phenol, o-methylphenol, Methanol, Water | 280-400 | 0-1.5 | 99 | 97 | google.comsmolecule.com |

Investigation of Catalyst Systems for Selective Synthesis

The choice of catalyst is critical for the selective synthesis of 2,6-dimethylphenol and its derivatives. Various metal oxide catalysts have been investigated for the methylation of phenol, including those based on manganese, magnesium, and iron-chromium. scispace.comacs.org

A modified manganese oxide catalyst has been shown to be highly selective for the ortho-methylation of phenol. acs.org Iron-chromium based catalysts are also effective, with commercial catalysts like TZC-3/1 being used in fluidized bed reactors. scispace.com A catalyst composed of ferric oxide, indium oxide, silicon oxide, chromium oxide, calcium oxide, alkali metal oxide, and graphite (B72142) has been patented for its high phenol conversion (99%) and ortho-selectivity (97%). google.com

The table below details different catalyst systems and their performance in the synthesis of 2,6-dimethylphenol.

| Catalyst Composition | Phenol Conversion (%) | Ortho-Selectivity (%) | Catalyst Life (hours) | Source |

| Fe₂O₃, In₂O₃, SiO₂, Cr₂O₃, CaO, Alkali metal oxide, Graphite | 99 | 97 | >3000 | google.comsmolecule.com |

| Iron-Chromium (TZC-3/1) | >90 | >85 | - | scispace.comnih.gov |

| Modified Manganese Oxide | - | High | - | acs.org |

| Fe, In, Cr, Si, K | 100 | 99.6 | - | google.com |

Chemoenzymatic and Biocatalytic Pathways for this compound Production

The production of this compound and related methoxylated phenols through chemoenzymatic and biocatalytic routes represents a growing field of interest, aiming for greener and more selective synthesis methods compared to traditional chemical approaches. While direct chemoenzymatic synthesis of this compound is not extensively documented, related enzymatic transformations highlight the potential of biocatalysis in this area.

One of the key enzymatic activities relevant to the synthesis of methoxylated phenols is O-methylation, catalyzed by O-methyltransferases (OMTs). These enzymes transfer a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group of an acceptor molecule. The regioselectivity of OMTs is crucial for targeted synthesis. While specific OMTs for 2,6-dimethylphenol have not been prominently featured in the literature, the broader family of these enzymes demonstrates the feasibility of methylating phenolic compounds.

Another relevant biocatalytic approach involves the use of laccases. These multi-copper oxidases can catalyze the oxidation of phenols. For instance, laccase from Trametes versicolor has been used to catalyze the oxidation of 2,6-dimethoxyphenol (B48157), leading to the formation of 3,3′,5,5′-tetramethoxy-1,1′-biphenyl-4,4′-diol. researchgate.net This demonstrates the capability of laccases to act on substituted phenols, suggesting that a precursor to this compound could potentially be a substrate for such enzymatic modifications.

Furthermore, monooxygenases are another class of enzymes with potential applications. For example, the 2,6-dimethylphenol monooxygenase system, MpdAB, from Mycobacterium neoaurum B5-4, has been identified and characterized. This enzyme catalyzes the initial step in the degradation of 2,6-dimethylphenol. nih.govasm.org While this is a degradative pathway, understanding the mechanism of such enzymes could provide a basis for engineering them for synthetic purposes, such as regioselective hydroxylation, which could be a step in a multi-step chemoenzymatic pathway.

A one-pot biocatalytic cascade has been developed for the synthesis of L-tyrosine derivatives from monosubstituted benzenes. researchgate.net This process utilizes a monooxygenase (P450 BM3) for regioselective hydroxylation of the benzene (B151609) ring, followed by the action of tyrosine phenol lyase for C-C bond formation and amination. researchgate.net This showcases the potential of combining multiple enzymes in a single pot to achieve complex transformations, a strategy that could be adapted for the synthesis of methoxylated phenols.

The following table summarizes some relevant enzymatic reactions that, while not directly producing this compound, illustrate the types of biocatalytic transformations that could be harnessed for its synthesis.

| Enzyme | Substrate | Product | Reaction Type |

|---|---|---|---|

| Laccase (from Trametes versicolor) | 2,6-Dimethoxyphenol | 3,3′,5,5′-Tetramethoxy-1,1′-biphenyl-4,4′-diol | Oxidative Dimerization |

| 2,6-Dimethylphenol Monooxygenase (MpdAB) | 2,6-Dimethylphenol | Degradation Products | Hydroxylation |

| P450 BM3 Monooxygenase & Tyrosine Phenol Lyase | Monosubstituted Benzenes | L-Tyrosine Derivatives | Hydroxylation & C-C Coupling/Amination |

Chemical Reactivity and Mechanistic Pathways of 3 Methoxy 2,6 Dimethylphenol

Oxidation Reactions and the Formation of Reactive Intermediates

Oxidation is a primary reaction pathway for phenols, and 3-Methoxy-2,6-dimethylphenol is no exception. These reactions typically proceed through highly reactive intermediates, such as phenoxyl radicals, leading to the formation of quinones and other oxidized products.

The oxidation of substituted phenols is a well-established method for synthesizing quinones, which are valuable intermediates in the production of fine chemicals and natural products like vitamin E and coenzyme Q. chem-soc.siscispace.com For this compound, oxidation is expected to primarily yield 3-methoxy-2,6-dimethyl-1,4-benzoquinone. This is analogous to the oxidation of the parent compound, 2,6-dimethylphenol (B121312), which readily forms 2,6-dimethyl-1,4-benzoquinone. chem-soc.siscispace.com

Various oxidizing systems can effect this transformation. Common laboratory and industrial methods include:

Hydrogen Peroxide with a Metal Catalyst: The use of hydrogen peroxide in the presence of a cobalt(II) acetate (B1210297) catalyst in acetic acid is an effective method for oxidizing phenols to their corresponding quinones. chem-soc.si

Peroxydisulfate (B1198043) Oxidation: The Elbs peroxydisulfate oxidation involves the reaction of a phenolate (B1203915) anion with peroxydisulfate to introduce a sulfate (B86663) ester, preferentially at the para position, which can then be hydrolyzed to a hydroquinone (B1673460) and subsequently oxidized to the quinone. beilstein-journals.org

Photocatalytic Degradation: In environmental systems, photocatalytic degradation using semiconductors like TiO₂ under UV radiation can oxidize the phenol (B47542). tandfonline.comresearchgate.net This process generates highly reactive hydroxyl radicals that initiate the oxidation cascade.

A proposed mechanistic step in some oxidation pathways involves the formation of a hydroperoxide intermediate. Phenoxyl radicals can react with superoxide (B77818) to form hydroperoxides, which then eliminate a molecule of water to yield the corresponding quinone. researchgate.net Fenton oxidation of the related 3-methoxy-2,6-dimethylaniline (B6233560) has been shown to produce a benzoquinone intermediate, suggesting a similar pathway for the phenol.

| Starting Phenol | Oxidizing System | Major Product | Source |

|---|---|---|---|

| 2,6-Dimethylphenol | H₂O₂ / Cobalt(II) acetate | 2,6-Dimethyl-1,4-benzoquinone | chem-soc.si |

| 2,6-Dimethylphenol | Sodium Perborate / Montmorillonite | 2,6-Dimethyl-1,4-benzoquinone | scispace.com |

| 2,6-Dimethylphenol | UV / TiO₂ | 2,6-Dimethyl-p-benzoquinone | tandfonline.comresearchgate.net |

| General Phenols (with para-H) | Oxygen / Cu(I)-amine complex | Quinones | google.com |

The initial step in many oxidation reactions of phenols is the abstraction of a hydrogen atom from the hydroxyl group to form a phenoxyl radical. In the case of this compound, this results in the 3-methoxy-2,6-dimethylphenoxyl radical. This radical is a key transient species, and its formation has been identified as a crucial step in photocatalytic degradation pathways. tandfonline.comresearchgate.net The stability of this radical is enhanced by the two ortho-methyl groups, which sterically hinder the radical center and prevent rapid, uncontrolled dimerization. nih.govosti.gov This inherent stability is a property of hindered phenols, which are used as antioxidants and light stabilizers. kyoto-u.ac.jp

These phenoxyl radicals are central to oxidative coupling and polymerization reactions. For instance, the industrial synthesis of poly(2,6-dimethyl-1,4-phenylene ether) (PPE) from 2,6-dimethylphenol proceeds via the coupling of phenoxy radicals. tue.nlresearchgate.net This process involves the formation of quinone ketal (or quinol ether) intermediates. A monomeric phenoxy radical can attack the phenoxy radical of a polymer chain, inducing a redistribution via a quinone ketal intermediate. tue.nlresearchgate.net It is plausible that this compound can undergo similar reactions, where the phenoxyl radical couples with another phenol molecule or radical to form a quinone ketal, which can then dissociate or rearrange. These intermediates can be detected and characterized using techniques like electron spin resonance (ESR) spectroscopy. tue.nlresearchgate.net

Nucleophilic Substitution Reactions Involving the Methoxy (B1213986) Group

The methoxy group (-OCH₃) on the aromatic ring is an ether linkage and can be cleaved under certain conditions. This reaction is a form of nucleophilic substitution where the aromatic ring is the leaving group. Typically, ether cleavage requires harsh conditions, such as treatment with strong acids like hydrobromic or hydroiodic acid.

Another potential, though less conventional, pathway for nucleophilic substitution involves activating the aromatic ring through radical formation. Recent research on halophenols has demonstrated a strategy of "homolysis-enabled electronic activation". nih.govosti.gov In this process, the phenol is converted to its corresponding phenoxyl radical. The radical acts as a powerful electron-withdrawing group, activating the ring toward nucleophilic aromatic substitution (SNAr) at positions ortho or para to the radical oxygen. nih.govosti.gov While this has been demonstrated for halogen leaving groups on compounds like 4-chloro-2,6-dimethylphenol, the principle suggests that generating the 3-methoxy-2,6-dimethylphenoxyl radical could potentially facilitate nucleophilic attack and displacement of a group on the ring, although direct substitution of the methoxy group via this mechanism is not documented. acs.org

Condensation Reactions of this compound

Phenolic compounds are known to undergo condensation reactions, which are fundamental to the formation of phenolic resins and the structure of natural polymers like lignin (B12514952). These reactions typically involve the reaction of the activated aromatic ring with an electrophile, such as an aldehyde. For example, 5-methoxy-3-methylbenzoic acid undergoes condensation with formaldehyde. cdnsciencepub.com

In the context of lignin chemistry, phenols like 2,6-xylenol (2,6-dimethylphenol) can undergo condensation with other phenolic units under alkaline conditions. researchgate.net The reaction proceeds through a quinone methide intermediate, which is a potent electrophile. researchgate.net This intermediate is generated from a p-hydroxybenzyl alcohol moiety and subsequently reacts with a nucleophilic aromatic nucleus, such as another phenol molecule. researchgate.net Given its structure, this compound, with its activated ring and available C-5 position, could act as the nucleophilic partner in such condensation reactions.

Electrophilic Aromatic Substitution Selectivity in this compound

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives. The selectivity of this reaction on the this compound ring is determined by the combined directing effects of its four substituents.

Hydroxyl (-OH) group: A very strong activating, ortho, para-directing group.

Methoxy (-OCH₃) group: A strong activating, ortho, para-directing group.

Methyl (-CH₃) groups: Weakly activating, ortho, para-directing groups.

The positions ortho to the powerful hydroxyl activator (C-2 and C-6) are blocked by methyl groups. This leaves the C-4 position (para to the hydroxyl) as a highly activated and sterically accessible site for electrophilic attack. The C-5 position is also activated, being ortho to the hydroxyl group (via the C-6 methyl block), ortho to the methoxy group, and para to the C-2 methyl group. Therefore, electrophiles are expected to substitute primarily at the C-4 and C-5 positions.

| Position | Activating Influences | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C-4 | Para to -OH, Meta to -OMe, Meta to both -CH₃ | Low | High (Strongly favored) |

| C-5 | Ortho to -OMe, Para to C-2 -CH₃, Meta to -OH and C-6 -CH₃ | Moderate | Moderate (Possible site) |

Degradation Mechanisms of this compound in Environmental and Biological Systems

The fate of phenolic compounds in the environment is of significant interest. The degradation of this compound can occur through both abiotic and biotic pathways, with mechanisms often mirroring those of the well-studied 2,6-dimethylphenol (2,6-DMP).

Environmental Degradation: Abiotic degradation in aquatic environments can be driven by advanced oxidation processes (AOPs), such as photocatalysis with TiO₂. tandfonline.comresearchgate.net The mechanism involves the generation of hydroxyl radicals (HO•) which attack the phenol. The degradation of 2,6-DMP is proposed to proceed via the formation of a 2,6-dimethylphenoxyl radical, which is then oxidized to 2,6-dimethyl-p-benzoquinone. tandfonline.comresearchgate.net Further oxidation leads to ring cleavage and the formation of smaller organic acids like maleic and oxalic acid. A similar pathway is anticipated for this compound, leading to the corresponding methoxy-substituted quinone and subsequent mineralization.

Biological Degradation: Microbial degradation is a key process for eliminating phenols from the environment. asm.org Studies on Mycobacterium species have elucidated the initial steps in the catabolic pathway of 2,6-DMP. asm.orgnih.gov The degradation is initiated by a two-component flavin-dependent monooxygenase enzyme system, encoded by the mpdA and mpdB genes. asm.orgnih.gov This enzyme hydroxylates 2,6-DMP at the para-position to form 2,6-dimethylhydroquinone (B1220660). nih.gov By analogy, the biological degradation of this compound would likely begin with a similar enzymatic hydroxylation at the C-4 position, yielding 3-methoxy-2,6-dimethylhydroquinone, which would then enter further metabolic pathways.

Oxidative Degradation Pathways

The oxidative degradation of this compound can proceed through several mechanisms, often involving reactive oxygen species or catalytic systems. These processes can lead to the formation of quinones, polymeric structures, and smaller organic acids.

One significant pathway is oxidative coupling . This reaction can be catalyzed by various metal complexes, such as those containing copper or manganese. For instance, a dicopper(II) complex has been shown to be an effective catalyst for the oxidative coupling of 2,6-dimethylphenol (a related compound) to produce polyphenylene ether (PPE). researchgate.net While this specific example does not involve this compound, the principles of oxidative coupling of phenols are relevant. The process generally involves the formation of a phenoxyl radical, which can then undergo C-C or C-O coupling. In the case of 2,6-dimethylphenol, this leads to the formation of a high molecular weight polymer. researchgate.netmdpi.com Another study demonstrated the selective C-C dimerization of 2,6-dimethylphenol to 3,5,3′,5′-tetramethyl-biphenyl-4,4′-diol using a hypervalent iodine compound, (diacetoxyiodo)benzene. rsc.org

In the context of atmospheric chemistry, the dominant oxidation process for dimethylphenol isomers is the gas-phase reaction with hydroxyl (OH) radicals. acs.org This reaction can be initiated in several ways, including H-atom abstraction from the phenolic hydroxyl group, a methyl group, or the aromatic ring, as well as electrophilic addition of the OH radical to the aromatic ring. acs.org Subsequent reactions with molecular oxygen (O₂) can lead to the formation of aromatic peroxy radicals, which then form hydroperoxide adducts and alkoxy radicals. acs.org The addition of O₂ to the dimethylphenol–OH adduct can result in the formation of epoxides and bicyclic radicals. acs.org

Photocatalytic degradation is another important oxidative pathway. In the presence of a photocatalyst like titanium dioxide (TiO₂) and UV radiation, this compound can be degraded. The process is enhanced by the addition of hydrogen peroxide (H₂O₂) or iron(III) ions. tandfonline.com The degradation mechanism is believed to involve not only hydroxyl radicals but also the interaction of Fe(III) in an excited state with the phenol, leading to the formation of a 2,6-dimethylphenoxyl radical. tandfonline.com A study on the Fenton process optimization for a similar compound, 3-methoxy-2,6-dimethylaniline, identified 3-Methoxy-2,6-dimethylbenzoquinone, maleic acid, and oxalic acid as intermediates.

The table below summarizes the key findings from research on the oxidative degradation of this compound and related phenolic compounds.

| Oxidative Process | Catalyst/Initiator | Key Intermediates/Products | References |

| Oxidative Coupling | Dicopper(II) complex | Polyphenylene ether (PPE) | researchgate.net |

| Oxidative C-C Dimerization | (Diacetoxyiodo)benzene | 3,5,3′,5′-Tetramethyl-biphenyl-4,4′-diol | rsc.org |

| Atmospheric Oxidation | OH radical | Aromatic peroxy radicals, hydroperoxides, epoxides, bicyclic radicals | acs.org |

| Photocatalytic Degradation | TiO₂/UV, H₂O₂, Fe(III) | 2,6-dimethylphenoxyl radical | tandfonline.com |

| Fenton Oxidation | Fe²⁺, H₂O₂ | 3-Methoxy-2,6-dimethylbenzoquinone, maleic acid, oxalic acid |

Microbial Biodegradation Mechanisms (e.g., monooxygenase activity)

Microbial degradation is a key process in the environmental breakdown of phenolic compounds. While specific studies on the microbial biodegradation of this compound are limited, the mechanisms can be inferred from research on related dimethylphenol isomers.

A critical step in the microbial metabolism of many aromatic compounds is hydroxylation, often catalyzed by monooxygenase enzymes. omicsonline.org These enzymes introduce a hydroxyl group into the aromatic ring, which is a crucial activation step for subsequent ring cleavage. Flavin-dependent monooxygenases and P450 monooxygenases are two major classes of these enzymes. omicsonline.org

For instance, the biodegradation of 2,6-dimethylphenol (2,6-DMP) has been studied in Mycobacterium neoaurum. nih.govnih.gov This bacterium utilizes a two-component flavin-dependent monooxygenase system, encoded by the mpdA and mpdB genes, to hydroxylate 2,6-DMP at the para-position. nih.gov This initial step is fundamental to the catabolic pathway of 2,6-DMP in this organism. nih.govnih.gov

The degradation of other dimethylphenol isomers, such as 2,5-xylenol, by Pseudomonas alcaligenes involves a 3-hydroxybenzoate 6-hydroxylase, which is also a type of monooxygenase. ebi.ac.uk This enzyme catalyzes the conversion of 3-hydroxybenzoate to gentisate, a key intermediate in the degradation pathway. ebi.ac.uk

Generally, the biodegradation of phenolic compounds by bacteria can proceed through different ring-cleavage pathways, such as the ortho or meta cleavage pathways, after initial hydroxylation. For example, in the degradation of some dimethylphenols by Pseudomonas species, catechol 2,3-dioxygenase, a key enzyme of the meta cleavage pathway, is induced.

The table below outlines the key enzymes and microorganisms involved in the biodegradation of dimethylphenols, providing insight into the potential mechanisms for this compound.

| Microorganism | Enzyme System | Substrate(s) | Key Function/Pathway | References |

| Mycobacterium neoaurum B5-4 | MpdAB (two-component flavin-dependent monooxygenase) | 2,6-Dimethylphenol, 2,3,6-Trimethylphenol | para-Hydroxylation | nih.govnih.gov |

| Pseudomonas alcaligenes NCIMB 9867 | 3-Hydroxybenzoate 6-hydroxylase I (XlnD) | 2,5-Xylenol | Conversion of 3-hydroxybenzoate to gentisate | ebi.ac.uk |

| Pseudomonas mendocina PC1 | Catechol 2,3-dioxygenase | Dimethylphenols, p-Cresol | meta cleavage pathway | |

| Pseudomonas fluorescens PC18, PC24 | p-Cresol methylhydroxylase | Dimethylphenols, p-Cresol | ortho cleavage pathway (via protocatechuate) |

Spectroscopic and Advanced Analytical Characterization of 3 Methoxy 2,6 Dimethylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationrsc.orgrsc.org

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

The ¹H NMR spectrum of 3-methoxy-2,6-dimethylphenol provides distinct signals that correspond to the different types of protons in the molecule. The aromatic protons typically appear as a singlet, indicating their chemical equivalence. The methoxy (B1213986) group protons also produce a characteristic singlet, while the two methyl groups attached to the aromatic ring give rise to another singlet.

In the context of reaction products, ¹H NMR is invaluable for tracking chemical transformations. For instance, in the oxidative coupling polymerization of 2,6-dimethylphenol (B121312), a reaction that can be catalyzed by copper complexes, ¹H NMR spectroscopy is used to characterize the resulting poly(2,6-dimethyl-1,4-phenylene ether) (PPE) and identify different end groups on the polymer chains. tue.nl For example, the aromatic C-H protons of the 2,6-dimethylphenoxy tail units are observed as a multiplet signal around 7.09 ppm. tue.nl

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.55 | s |

| Methoxy (OCH₃) | 3.80 | s |

| Methyl (CH₃) | 2.25 | s |

This table presents predicted data for illustrative purposes; actual experimental values may vary based on solvent and other experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum. The chemical shifts of the carbon atoms are influenced by their local electronic environment. For instance, the carbon atom attached to the hydroxyl group and the carbon atoms of the methoxy and methyl groups will have characteristic chemical shifts. researchgate.net

The orientation of the methoxy group relative to the aromatic ring can influence the ¹³C NMR chemical shift. researchgate.net Computational studies have shown that the ¹³C NMR chemical shift of the methoxy carbon is systematically dependent on this orientation. researchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C-OH | ~150-155 |

| C-OCH₃ | ~150-155 |

| C-CH₃ | ~120-130 |

| Aromatic CH | ~110-120 |

| Methoxy (OCH₃) | ~55-60 |

This table presents predicted data for illustrative purposes; actual experimental values may vary based on solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysisresearchgate.netresearchgate.net

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net In the FTIR spectrum of this compound, characteristic absorption bands are expected for the O-H stretching of the phenolic hydroxyl group, C-H stretching of the aromatic and methyl groups, C-O stretching of the methoxy group and the phenolic C-O bond, and aromatic C=C stretching. researchgate.net The precise positions of these bands provide a vibrational fingerprint of the molecule.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic OH | O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Methyl C-H | C-H Stretch | 2850-2960 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Degradation Product Analysisbeilstein-journals.orgd-nb.info

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. rsc.org

In the context of this compound, mass spectrometry can confirm its molecular weight of 152.19 g/mol . nih.gov It is also a crucial tool for identifying degradation products. For example, in studies of the environmental fate of phenolic compounds, GC-MS is used to identify the products of oxidation reactions. beilstein-journals.org

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediatesbhu.ac.indgk-ev.de

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. bhu.ac.inlibretexts.org This technique is particularly relevant for studying the oxidation reactions of phenols, which often proceed through phenoxyl radical intermediates. akjournals.compsu.edu

The ESR spectrum of a phenoxyl radical derived from this compound would provide information about the distribution of the unpaired electron spin density within the radical. psu.edu This information is crucial for understanding the reactivity and subsequent reaction pathways of the radical intermediate. akjournals.com The hyperfine coupling constants observed in the ESR spectrum reveal the interactions of the unpaired electron with the magnetic nuclei (protons) in the molecule.

Theoretical and Computational Chemistry Studies on 3 Methoxy 2,6 Dimethylphenol

Quantum Mechanical Calculations for Electronic and Geometric Properties

Quantum mechanical calculations are fundamental to predicting the electronic and geometric properties of 3-Methoxy-2,6-dimethylphenol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its structure and electron distribution.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most widely used quantum mechanical approaches for studying molecular systems. ub.edu

Density Functional Theory (DFT) has become a popular method due to its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. researchgate.net Various functionals, such as B3LYP and M06-2X, are used within the DFT framework to approximate the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and correlation. imist.ma For phenolic compounds, DFT has been successfully used to calculate a variety of properties, including molecular geometries, vibrational frequencies, and reaction energetics. acs.orgresearchgate.net For instance, studies on related methoxyphenols and dimethylphenols have utilized DFT to investigate their structure and reactivity. researchgate.netacs.org

Hartree-Fock (HF) Theory is an ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. ub.edu While computationally more demanding than semi-empirical methods, HF provides a foundational level of theory for electronic structure calculations. ajrconline.org It systematically neglects electron correlation, which can be a limitation for accurately predicting certain properties. However, HF is often used as a starting point for more advanced correlated methods like Møller-Plesset perturbation theory (MP2). acs.org For substituted phenols, HF calculations have been employed to determine properties like partial atomic charges, which can be correlated with experimental pKa values. acs.org

The choice between DFT and HF depends on the desired accuracy and the computational resources available. DFT methods that include some degree of electron correlation often provide results that are in better agreement with experimental data for systems like this compound.

Computational methods are invaluable for determining the three-dimensional structure of molecules like this compound.

Energy Landscapes: The potential energy surface (PES) of a molecule describes its energy as a function of its geometry. By mapping the PES, chemists can identify not only the global minimum energy structure but also other stable conformations (local minima) and the transition states that connect them. For a molecule with rotatable bonds like the methoxy (B1213986) group in this compound, conformational analysis is important for understanding its dynamic behavior.

Dipole Moments: The dipole moment is a measure of the separation of positive and negative charges in a molecule and is a key indicator of its polarity. wordpress.com Computational methods can provide accurate predictions of the ground-state dipole moment. For substituted phenols, the magnitude and direction of the dipole moment are influenced by the electron-donating or electron-withdrawing nature of the substituents. The methoxy group, being a strong electron-donating group by resonance, and the methyl groups, being weak electron-donating groups, will significantly affect the charge distribution and thus the dipole moment of this compound. ucalgary.ca

Below is a table with representative calculated properties for a related compound, 2,6-dimethylphenol (B121312), which can provide an indication of the values that might be expected for this compound.

| Property | Calculated Value (for 2,6-dimethylphenol) | Method/Basis Set |

| Dipole Moment | 3.7945 D | Hartree-Fock |

| Total Energy | -421.3 au | DFT (B3LYP/6-31G(d)) |

Prediction and Analysis of Physiochemical Parameters of this compound

Computational chemistry provides powerful tools for predicting key physicochemical parameters that govern the behavior of a molecule in various environments.

Gas-Phase Acidity: The intrinsic acidity of a molecule, free from solvent effects, can be determined in the gas phase. utk.edu This is a fundamental property that reflects the stability of the resulting anion upon deprotonation. For phenols, gas-phase acidity is influenced by the electronic effects of the substituents on the aromatic ring. acs.org Both experimental techniques, like mass spectrometry, and theoretical calculations are used to determine these values. nih.gov

Substituent Effects: The methoxy and methyl groups on this compound have distinct electronic effects that modulate its acidity.

Methoxy Group: The methoxy group at the 3-position primarily exerts an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. quora.com This effect stabilizes the phenoxide ion formed upon deprotonation, thereby increasing the acidity compared to phenol (B47542). The resonance effect (+R) of the methoxy group, which donates electron density to the ring, is not operative from the meta position with respect to the hydroxyl group. quora.com

Methyl Groups: The methyl groups at the 2 and 6 positions are electron-donating through both an inductive effect (+I) and hyperconjugation. sips.org.in These effects increase the electron density on the aromatic ring and destabilize the phenoxide anion, thus decreasing the acidity.

A study on dimethylphenol isomers provided the following experimental gas-phase acidities relative to phenol (in kJ/mol):

| Compound | Relative Gas-Phase Acidity (kJ/mol) |

| 2,3-Dimethylphenol | -1.76 ± 0.76 |

| 2,6-Dimethylphenol | -4.39 ± 0.89 |

| 3,5-Dimethylphenol | 1.88 ± 0.08 |

Data from a combined experimental and theoretical study on dimethylphenols. nih.gov

The pKa is a measure of the acidity of a compound in a specific solvent, typically water. Computational methods for pKa prediction are of great interest as they can guide synthesis and application. torvergata.itmdpi.comjst-ud.vn

Several methodologies are employed for pKa prediction:

Direct Method: This involves calculating the Gibbs free energy change for the dissociation reaction in solution. This requires accurate modeling of the solvation energies of the proton, the acid, and its conjugate base. torvergata.itmdpi.comjst-ud.vn

Quantitative Structure-Property Relationship (QSPR): These models establish a statistical relationship between calculated molecular descriptors (like atomic charges) and experimental pKa values for a training set of molecules. acs.org This model can then be used to predict the pKa of new compounds.

Isodesmic Reactions: This approach uses a reference compound with a known pKa to calculate the pKa of the target molecule by considering a balanced chemical reaction. This can help in canceling out systematic errors in the calculations.

For phenolic compounds, DFT calculations combined with a continuum solvent model (like PCM or SMD) are commonly used to predict pKa values. torvergata.itmdpi.comjst-ud.vn The accuracy of these predictions can be improved by including explicit solvent molecules in the calculation to model specific hydrogen bonding interactions. torvergata.itmdpi.comjst-ud.vn

A study on a series of substituted phenols using DFT (CAM-B3LYP functional with the 6-311G+dp basis set and the SMD solvation model) with the inclusion of two explicit water molecules yielded accurate pKa predictions with a mean absolute error of 0.3. mdpi.com

Computational Insights into Reaction Mechanisms and Kinetics

Computational chemistry can elucidate the detailed pathways of chemical reactions, providing information on intermediates, transition states, and activation energies.

For phenolic compounds, a key area of study is their reaction with radicals, which is relevant to their role as antioxidants and their atmospheric degradation. researchgate.netacs.org The reaction of phenols with radicals like the hydroxyl radical (•OH) can proceed via several pathways, including:

Hydrogen Atom Abstraction: The radical can abstract the hydrogen atom from the phenolic hydroxyl group, which is often the most favorable pathway.

Radical Addition: The radical can add to the aromatic ring at various positions.

Hydrogen Abstraction from Methyl Groups: The radical can also abstract a hydrogen atom from one of the methyl substituents.

Theoretical studies on the reaction of methoxyphenols with nitrate (B79036) radicals (NO₃) have shown that the reaction proceeds via addition of the radical to the aromatic ring, leading to the formation of nitro-derivatives. researchgate.netacs.org The activation energies for these pathways can be calculated using DFT, and the rate constants can be determined using transition state theory. bohrium.com These computational studies provide valuable kinetic data and mechanistic understanding that would be difficult to obtain experimentally. acs.org

Transition State Characterization and Reaction Pathway Analysis

The reactivity of this compound is largely dictated by the interplay of its hydroxyl group and the activating methoxy and methyl substituents on the aromatic ring. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of its reactions, such as oxidation, which is a common pathway for phenols. rsc.orgbohrium.com This analysis involves identifying stationary points, including reactants, products, intermediates, and, crucially, transition states.

Transition State Geometry and Energetics:

A transition state represents the highest energy point along a reaction coordinate, and its geometry reveals the critical arrangement of atoms as they transform from reactants to products. For reactions involving this compound, such as hydrogen atom transfer (HAT) from the phenolic hydroxyl group, the transition state would feature an elongated O-H bond and a partial bond forming with the abstracting radical species. cdnsciencepub.com The energy barrier, or activation energy, associated with this transition state determines the reaction rate.

Computational studies on similar phenols, like dimethylphenol isomers, have shown that the position of substituents significantly influences the activation energy. acs.org For this compound, the electron-donating nature of the methoxy and methyl groups is expected to stabilize the resulting phenoxyl radical, thereby lowering the O-H bond dissociation enthalpy (BDE) and the activation barrier for HAT. nih.gov DFT calculations on various methoxyphenols have corroborated the effect of the methoxy group in weakening the phenolic hydroxyl bond. researchgate.netacs.org

Reaction Pathway Analysis:

Beyond identifying a single transition state, computational studies can delineate entire reaction pathways, including the formation of intermediates and subsequent reaction steps. For instance, in the oxidation of phenols, after the initial formation of a phenoxyl radical, subsequent reactions can occur. scispace.com The analysis of the reaction of dimethylphenol isomers with hydroxyl radicals has shown that multiple pathways are possible, including abstraction from a methyl group or addition to the aromatic ring. acs.org For this compound, the presence of ortho methyl groups could sterically hinder direct attack at the ring, making hydrogen abstraction from the hydroxyl or methyl groups more favorable pathways.

Intrinsic Reaction Coordinate (IRC) calculations are a key computational tool used to confirm that a calculated transition state correctly connects the reactants and products on the potential energy surface. researchgate.net Such analyses provide a dynamic picture of the reaction, tracing the geometric changes along the reaction pathway.

To illustrate the influence of substituents on reactivity, the following table presents representative computational data for related phenolic compounds.

Table 1: Calculated Activation Energies for Hydrogen Abstraction from Phenolic Compounds by a Generic Radical

| Compound | Substituents | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Phenol | None | DFT (B3LYP) | 12.5 | acs.org |

| 2-Methylphenol | 2-CH₃ | DFT (B3LYP) | 11.8 | acs.org |

| 4-Methoxyphenol | 4-OCH₃ | DFT (M06-2X) | 10.2 | scispace.com |

| 2,6-Dimethylphenol | 2,6-(CH₃)₂ | DFT (B3LYP) | 11.2 | acs.org |

Note: The values presented are illustrative and depend on the specific radical and computational level of theory.

Solvation Modeling in Mechanistic Studies

The solvent environment can profoundly impact reaction mechanisms and rates. Solvation modeling is therefore a critical component of computational studies on chemical reactivity. nih.gov For this compound, the polarity of the solvent would influence the stability of charged or highly polar intermediates and transition states.

Implicit vs. Explicit Solvation Models:

Two primary approaches are used to model solvation: implicit and explicit models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. scielo.br This method is computationally efficient and can capture the bulk electrostatic effects of the solvent. Studies on phenol oxidation have utilized implicit models to evaluate the impact of the solvent on reaction thermodynamics and kinetics. scielo.br

Explicit solvation models involve including a specific number of solvent molecules in the quantum mechanical calculation. rsc.orgresearchgate.net This approach allows for the detailed investigation of direct solvent-solute interactions, such as hydrogen bonding. For a reaction involving this compound, explicit water molecules could be included to model their role in proton transfer steps or in stabilizing transition states through hydrogen bonds. Hybrid models that combine a few explicit solvent molecules with a continuum model are often employed to balance accuracy and computational cost. researchgate.net

Influence of Solvation on Reaction Mechanisms:

The choice of solvent can alter the preferred reaction pathway. For antioxidant mechanisms of methoxyphenols, it has been shown that in the gas phase or non-polar solvents, the Hydrogen Atom Transfer (HAT) mechanism is often favored. nih.gov However, in polar solvents, mechanisms involving electron transfer, such as Sequential Proton-Loss Electron-Transfer (SPLET), can become more significant. nih.gov This is because polar solvents can better stabilize the ionic species formed during the SPLET pathway.

For this compound, a polar solvent would be expected to stabilize any charge-separated transition states. The following table provides examples of how solvation energies, calculated using computational models, can vary for related phenolic compounds.

Table 2: Calculated Solvation Free Energies for Phenolic Compounds in Water

| Compound | Computational Method (Solvation Model) | Solvation Free Energy (kcal/mol) | Reference |

|---|---|---|---|

| Phenol | DFT/PCM | -6.8 | scielo.br |

| Catechol | DFT/PCM | -10.2 | scielo.br |

| 3-Methoxyphenol | DFT/SMD | -8.5 | nih.gov |

Note: These values are illustrative and can vary based on the specific computational method and parameters used.

Biological Activity and Mechanistic Investigations of 3 Methoxy 2,6 Dimethylphenol Excluding Clinical Data

Antioxidant Properties and Radical Scavenging Activities (In Vitro Studies)

No specific studies detailing the in vitro antioxidant and radical scavenging activities of 3-Methoxy-2,6-dimethylphenol were identified. However, the antioxidant potential of phenolic compounds is typically evaluated using a range of standardized assays that measure their ability to neutralize free radicals and reduce oxidant species.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common spectrophotometric methods used to evaluate the radical scavenging capacity of phenolic compounds. researchgate.netmdpi.com

The DPPH assay utilizes a stable free radical, DPPH•, which has a deep violet color in solution with a characteristic absorption maximum. mdpi.comnih.gov When an antioxidant compound donates a hydrogen atom or an electron to the DPPH• radical, it is reduced to the non-radical form, DPPH-H. mdpi.comugm.ac.id This reduction leads to a color change from violet to pale yellow, and the decrease in absorbance is measured to quantify the scavenging activity. mdpi.com The reaction mechanism can proceed via hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT). mdpi.com

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. acs.org This radical is produced by the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate. asm.org In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. acs.org The extent of this decolorization, measured as a decrease in absorbance, is proportional to the antioxidant's activity. researchgate.net This assay is applicable to both hydrophilic and lipophilic antioxidants and the reaction mechanism can involve both HAT and ET pathways. acs.orgfrontiersin.org

Reducing Power is a common assay to evaluate the electron-donating capacity of an antioxidant. mdpi.com The most recognized method involves assessing the ability of a compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). ugm.ac.idmdpi.com In a typical procedure, the test compound is mixed with a solution containing potassium ferricyanide. The resulting formation of ferrous ions is monitored by the addition of ferric chloride, which leads to the formation of a Perl's Prussian blue complex, with absorbance measured spectrophotometrically. mdpi.com A higher absorbance value indicates a greater reducing power of the sample. researchgate.net

Metal Chelating Activity measures an antioxidant's ability to bind with transition metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺). These metals can catalyze the formation of highly reactive oxygen species, such as the hydroxyl radical, through Fenton-type reactions. researchgate.net By chelating these metal ions, an antioxidant can prevent them from participating in these oxidative reactions, thus acting as an indirect antioxidant. The assay often involves competition between the test compound and a chelating indicator, such as ferrozine, for the ferrous ions. The inhibition of the colored ferrozine-Fe²⁺ complex formation is measured, with a higher inhibition percentage indicating greater chelating activity. ugm.ac.id

Antimicrobial Activity and Cellular Target Investigations (In Vitro)

A review of the scientific literature did not yield any studies concerning the specific in vitro antimicrobial activity or cellular target investigations of this compound. In general, the antimicrobial properties of phenolic compounds are evaluated using methods like agar (B569324) diffusion and broth microdilution to determine the Minimum Inhibitory Concentration (MIC) against various pathogenic and spoilage microorganisms. nih.govconicet.gov.arfrontiersin.org

Anti-inflammatory Effects and Related Biochemical Pathways (In Vitro/Mechanistic)

No specific in vitro or mechanistic studies on the anti-inflammatory effects of this compound were found in the available literature. Research into the anti-inflammatory properties of novel phenolic compounds often involves in vitro models, such as lipopolysaccharide (LPS)-induced macrophages (e.g., RAW 264.7 cells) or stimulated human keratinocytes. mdpi.comfrontiersin.orgresearchgate.net Key markers of inflammation, including nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), are measured to assess the compound's activity. mdpi.comresearchgate.net

Enzyme Interaction, Inhibition, and Substrate Studies

There is no available data on the interaction, inhibition, or use of this compound as a substrate for specific enzymes. However, the structurally related compound, 2,6-dimethylphenol (B121312), is a known substrate for certain enzyme systems, providing a relevant example of enzymatic modification of dimethylphenols.

The MpdAB monooxygenase system, identified in Mycobacterium neoaurum, is a key enzymatic system involved in the degradation of 2,6-dimethylphenol (2,6-DMP). asm.orgasm.org It is a two-component flavin-dependent monooxygenase. asm.org Such systems typically consist of two separate proteins: an NAD(P)H-dependent flavin reductase and a monooxygenase component. nih.govmdpi.comnih.gov

The proposed mechanism for the MpdAB system is as follows:

Flavin Reduction : The reductase component (MpdB) utilizes NADH or NADPH to reduce a flavin cofactor, such as flavin adenine (B156593) dinucleotide (FAD). asm.orgmdpi.com

Flavin Transfer : The reduced flavin is then transferred from the reductase to the monooxygenase component (MpdA). nih.govnih.gov This transfer can occur through free diffusion or via the formation of a transient protein-protein complex. mdpi.com

Oxygen Activation and Substrate Hydroxylation : Within the monooxygenase, the reduced flavin reacts with molecular oxygen to form a highly reactive peroxyflavin intermediate. nih.govnih.gov This intermediate is the oxidizing agent that hydroxylates the substrate. In the case of 2,6-DMP, MpdAB catalyzes hydroxylation at the para-position to form 2,6-dimethylhydroquinone (B1220660). asm.orgasm.org

Studies have shown that MpdAB can also hydroxylate other similar compounds like 2,3,6-trimethylphenol, but its activity on this compound has not been reported. asm.orgasm.org The substrate specificity of such enzymes is a critical factor, and the presence of a methoxy (B1213986) group at the 3-position would significantly alter the electronic and steric properties of the aromatic ring, making its interaction with the MpdAB active site uncertain without direct experimental evidence.

Substrate Specificity and Biocatalytic Potential

The biocatalytic potential of phenolic compounds is largely determined by the substrate specificity of various oxidative enzymes, such as laccases, peroxidases, and monooxygenases. While data specifically for this compound is limited, extensive research on structurally similar compounds provides a strong basis for predicting its enzymatic reactivity.

Enzymes like laccases, which are multi-copper oxidases, show broad substrate specificity for phenolic compounds, and their activity is highly influenced by the substitution pattern on the aromatic ring. jrmds.in Laccases are known to efficiently oxidize phenols with electron-donating groups, such as methoxy and methyl groups. For instance, 2,6-dimethylphenol (2,6-DMP) and 2,6-dimethoxyphenol (B48157) (a common laccase substrate) are readily oxidized. jrmds.inresearchgate.net The presence of two ortho-methyl groups and a meta-methoxy group in this compound suggests it is a likely substrate for laccases and other phenol (B47542) oxidases. Studies on various phenol derivatives have shown that substrates like 2,6-xylenol (2,6-DMP) can be oxidized with high yield by immobilized laccase. researchgate.net

The biocatalytic potential of these enzymatic transformations is significant. Laccase-mediated oxidation of phenols often leads to the formation of dimers or polymers with novel properties. For example, the enzymatic oxidation of 2,6-dimethoxyphenol results in a C-C linked dimer, 3,3′,5,5′-tetramethoxybiphenyl-4,4′-diol, which exhibits significantly higher antioxidant capacity than the original monomer. researchgate.net This suggests a promising biocatalytic route for synthesizing new, valuable bioactive compounds from this compound. Such enzyme-catalyzed polymerizations, which proceed under mild conditions, can produce materials like poly(phenylene oxide) (PPO) from substituted phenols. nih.gov

Furthermore, flavin-dependent monooxygenases represent another class of enzymes with high potential. The two-component monooxygenase MpdAB from Mycobacterium neoaurum has been shown to hydroxylate 2,6-DMP at the para-position. nih.gov This high degree of specificity in hydroxylation highlights the potential for using such enzymes in fine chemical synthesis, for instance, in the production of specific hydroquinones from substituted phenols.

Table 1: Substrate Specificity of Oxidative Enzymes for Phenols Analogous to this compound

| Enzyme Class | Exemplar Enzyme | Analogous Substrate(s) | Observed Reaction | Reference |

|---|---|---|---|---|

| Laccase | Laccase from Trametes versicolor / Rhus | 2,6-Dimethoxyphenol | Oxidation to form phenoxy radicals, leading to dimerization (e.g., 3,3′,5,5′-tetramethoxybiphenyl-4,4′-diol). | researchgate.netresearchgate.net |

| Laccase | Immobilized Laccase | 2,6-Dimethylphenol (2,6-Xylenol) | Oxidation with high reaction yield (>90%). | researchgate.net |

| Monooxygenase | MpdAB from Mycobacterium neoaurum | 2,6-Dimethylphenol | para-Hydroxylation to 2,6-dimethylhydroquinone. | nih.gov |

| Peroxidase | Horseradish Peroxidase (HRP) | Substituted 4-(4'-sulfophenylazo)-phenols | Oxidation is favored by electron-donating substituents on the phenolic ring. | frontiersin.org |

Metabolic Transformations and Pathways (Non-Clinical Organisms)

The environmental fate of dimethylphenols is dictated by microbial metabolism. While the specific metabolic pathway for this compound has not been detailed, the degradation mechanisms for closely related dimethylphenol isomers have been extensively studied in various bacterial strains, providing robust models for its likely transformation.

Microbial degradation of dimethylphenols (DMPs) typically begins with an oxidative attack on the aromatic ring, catalyzed by either monooxygenases or dioxygenases. The subsequent steps involve ring cleavage and funneling of the intermediates into central metabolic pathways. nih.govnih.gov

Two primary strategies for the initial oxidation have been identified:

Hydroxylation via Monooxygenases : This is a well-documented mechanism in Mycobacterium species. For instance, the degradation of 2,6-DMP in Mycobacterium sp. strain DM1 and Mycobacterium neoaurum B5-4 is initiated by a flavin-dependent monooxygenase system, MpdAB. nih.govnih.gov This enzyme hydroxylates the phenol at the C4 position (para to the existing hydroxyl group) to form a hydroquinone (B1673460). This initial hydroxylation is a critical step that prepares the aromatic ring for subsequent cleavage. nih.gov

Oxidation via Phenol Hydroxylases and Dioxygenases : In other bacteria, such as Pseudomonas species, the degradation of DMPs can proceed through different routes. Phenol hydroxylases can catalyze the initial oxidation of the aromatic ring. d-nb.info Following this, ring cleavage is performed by dioxygenases. Depending on the bacterial strain and the specific DMP isomer, degradation can occur via a meta-cleavage pathway (e.g., in Pseudomonas mendocina PC1) or an ortho-cleavage pathway (e.g., in P. fluorescens). nih.govresearchgate.net The substitution pattern of the DMP can influence which pathway is activated and can sometimes lead to the formation of dead-end metabolites that are not fully degraded by a single strain. nih.govresearchgate.net For example, the degradation of 2,4-DMP and 3,4-DMP by certain Pseudomonas strains resulted in the accumulation of 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid, respectively. nih.gov

The most detailed metabolic pathway for a closely related compound has been elucidated for 2,6-dimethylphenol (2,6-xylenol) in Mycobacterium species, which serves as an excellent model. nih.govnih.gov

The proposed degradation pathway in Mycobacterium neoaurum B5-4 involves the following key steps:

Initial Hydroxylation : 2,6-DMP is first converted to 2,6-dimethylhydroquinone by the MpdAB monooxygenase. nih.gov

Second Hydroxylation : The 2,6-dimethylhydroquinone undergoes a second hydroxylation to form 2,6-dimethyl-3-hydroxyhydroquinone. nih.gov

Aromatic Ring Cleavage : The resulting tri-hydroxylated intermediate is then subjected to ortho-cleavage of the aromatic ring. This reaction is catalyzed by a dioxygenase, yielding 2,4-dimethyl-3-hydroxymuconic acid.

Further Metabolism : This muconic acid derivative is further transformed into citraconate, which can then enter the Tricarboxylic Acid (TCA) cycle for complete mineralization.

This pathway demonstrates a common bacterial strategy for mineralizing substituted phenols: sequential hydroxylation followed by ring fission.

Table 2: Proposed Metabolic Pathway and Identified Metabolites for 2,6-Dimethylphenol in Mycobacterium sp.

| Step | Metabolite Name | Precursor | Key Enzyme Type | Reference |

|---|---|---|---|---|

| 1 | 2,6-Dimethylhydroquinone | 2,6-Dimethylphenol | Monooxygenase (e.g., MpdAB) | nih.govnih.gov |

| 2 | 2,6-Dimethyl-3-hydroxyhydroquinone | 2,6-Dimethylhydroquinone | (Putative) Hydroxylase | nih.gov |

| 3 | 2,4-Dimethyl-3-hydroxymuconic acid | 2,6-Dimethyl-3-hydroxyhydroquinone | Dioxygenase (Ring-cleavage) | nih.gov |

| 4 | Citraconate | 2,4-Dimethyl-3-hydroxymuconic acid | Various (e.g., Hydrolase, Lyase) | nih.gov |

| 5 | TCA Cycle Intermediates | Citraconate | Central Metabolic Enzymes | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Effects

The phenolic hydroxyl (-OH) group is fundamental to the antioxidant activity of phenols. It can donate a hydrogen atom to scavenge free radicals, a mechanism known as hydrogen atom transfer (HAT). nih.govnih.gov The efficiency of this process is heavily influenced by the other substituents on the aromatic ring.

The two ortho-methyl (-CH₃) groups play a significant role through steric hindrance. In antioxidant contexts, phenols with two bulky ortho substituents (hindered phenols) are often potent radical scavengers because the steric bulk can stabilize the resulting phenoxy radical and prevent dimerization. iiarjournals.org This steric shielding around the hydroxyl group is a critical factor in determining radical-trapping efficiency.

The meta-methoxy (-OCH₃) group influences the electronic properties of the molecule. As an electron-donating group, the methoxy substituent increases the electron density of the aromatic ring, which can enhance antioxidant activity. nih.govresearchgate.net Studies on various phenolic acids have consistently shown that the presence of methoxy groups promotes antioxidant capacity. nih.govresearchgate.net The position of the methoxy group is crucial; in some 2-methoxyphenols, the potential for enzymatic demethylation to form cytotoxic ortho-quinones has been noted as a contributor to their biological activity. iiarjournals.org For this compound, the methoxy group at the meta-position would electronically influence the reactivity of the para-position and the stability of the phenoxy radical formed upon hydrogen donation.

Quantitative structure-activity relationship (QSAR) studies on 2-methoxyphenols have correlated electronic descriptors, such as ionization potential (IP) and chemical hardness, with biological activities like radical scavenging, cytotoxicity, and COX-2 inhibition. josai.ac.jp For instance, a linear relationship has been observed between the anti-DPPH radical activity and the ionization potential for a series of 2-methoxyphenols, indicating that a lower ionization potential (easier electron donation) leads to better radical scavenging. josai.ac.jp

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Substituted Phenols

| Structural Feature | Observed Effect in Analogues | Inferred Importance for this compound | Reference |

|---|---|---|---|

| Phenolic Hydroxyl (-OH) | Essential for hydrogen atom transfer (HAT) mechanism in radical scavenging. | Primary site for antioxidant activity. | nih.govnih.gov |

| Ortho-Substituents (e.g., -CH₃) | Provide steric hindrance, which can increase radical-scavenging efficiency by stabilizing the phenoxy radical. | The two methyl groups likely enhance antioxidant potency by sterically hindering the -OH group. | iiarjournals.org |

| Methoxy Group (-OCH₃) | Acts as an electron-donating group, enhancing antioxidant activity by lowering the O-H bond dissociation enthalpy. | The meta-methoxy group is expected to increase the overall antioxidant capacity of the molecule. | nih.govresearchgate.net |

| Overall Substitution Pattern | A combination of electron-donating and sterically hindering groups often leads to potent biological activity (e.g., antioxidant, anti-inflammatory). | The specific combination of two ortho-methyl groups and one meta-methoxy group likely results in a potent and stable antioxidant compound. | iiarjournals.orgjosai.ac.jp |

Applications and Industrial/research Utility of 3 Methoxy 2,6 Dimethylphenol

Intermediate in Advanced Organic Synthesis

The utility of a chemical compound as an intermediate in organic synthesis is predicated on its reactivity and the functional groups it possesses. While phenolic compounds are broadly valuable, the specific applications for 3-Methoxy-2,6-dimethylphenol are not prominently reported.

Precursor for Dyes and Pigments Production

There is no substantial evidence in the reviewed literature to suggest that this compound is a common precursor in the synthesis of dyes and pigments. The synthesis of azo dyes and other colorants often involves the coupling of diazonium salts with electron-rich aromatic compounds, including various phenols. However, specific examples or industrial processes utilizing this compound for this purpose could not be identified.

Building Block in Agrochemical Synthesis

The synthesis of modern agrochemicals frequently employs substituted aromatic compounds as key building blocks. Phenolic ethers and their derivatives can be found in the structures of some herbicides, fungicides, and insecticides. Nevertheless, a direct and documented role for this compound in the synthesis of any commercial or developmental agrochemical product was not found in the course of this research.

Role in the Synthesis of Pharmaceutical Intermediates

Phenolic structures are integral to a vast array of pharmaceutically active molecules. They can act as starting materials or key intermediates in multi-step syntheses. While related compounds like 2,6-dimethylphenol (B121312) are used in the synthesis of certain drugs, there is a conspicuous absence of literature detailing the specific use of this compound as an intermediate in pharmaceutical synthesis.

Polymer Chemistry and Material Science Applications

The field of polymer chemistry often utilizes substituted phenols as monomers for high-performance plastics. The most prominent example is the use of 2,6-dimethylphenol in the production of poly(phenylene ether).

Oxidative Coupling Polymerization to Poly(phenylene ether) (PPE)

Depolymerization and Recycling Strategies for Poly(phenylene ether)

Chemical recycling and depolymerization of polymers are growing areas of research aimed at creating a circular economy. For PPE, depolymerization strategies often involve the redistribution of the polymer chains in the presence of a phenolic compound, leading to lower molecular weight oligomers or the monomer itself. These processes are highly specific to the polymer structure and the depolymerization agents used. There is no information available concerning the use of this compound in the depolymerization of standard PPE or the depolymerization of a hypothetical PPE derived from it.

Research Tool and Probe Compound in Mechanistic Studies

There is no evidence in the reviewed literature to suggest that this compound is used as a research tool or probe compound in mechanistic studies.

Mechanistic investigations have been conducted on structurally similar phenols. For example, kinetic studies on the FeCl3-catalyzed oxidative cross-coupling reaction have used 2,6-dimethylphenol as a model substrate to elucidate the catalytic cycle. researchgate.netacs.org The function of copper in the oxidative polymerization of 2,6-dimethylphenol has also been the subject of detailed mechanistic studies. acs.orgacs.org While derivatives such as (3-Methoxy-2,6-dimethylphenyl)boronic acid are commercially available and used in chemical synthesis, the parent compound, this compound, does not appear in the literature as a tool for studying reaction mechanisms. epa.govsigmaaldrich.comnih.gov

Future Research Directions and Emerging Paradigms for 3 Methoxy 2,6 Dimethylphenol

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green and efficient chemical syntheses is a cornerstone of modern chemistry. rsc.org For 3-Methoxy-2,6-dimethylphenol, future research will likely prioritize the development of novel synthetic routes that are not only high-yielding but also environmentally benign. This involves exploring alternative starting materials, catalysts, and reaction conditions that minimize waste and energy consumption.

Current synthetic approaches often rely on traditional methods that may involve harsh reagents or multiple steps. Future methodologies could explore:

Catalytic Systems: Investigating new catalysts, including metal complexes and organocatalysts, to facilitate more direct and selective syntheses. researchgate.net The use of pyrazole-based metal salt complexes, for instance, has shown potential in the catalytic oxidation of related phenols like 2,6-dimethylphenol (B121312). researchgate.net

Renewable Feedstocks: Exploring pathways that utilize renewable resources, such as lignin-derived building blocks, to produce this compound and its derivatives. rsc.org This aligns with the broader goal of creating a more sustainable chemical industry.

Flow Chemistry: Implementing continuous flow reactors can offer better control over reaction parameters, leading to improved yields, safety, and scalability of the synthesis.

A comparative analysis of potential synthetic routes is presented in the table below:

| Synthetic Approach | Potential Advantages | Research Focus |

| Advanced Catalysis | High selectivity, lower energy requirements, potential for asymmetric synthesis. | Development of novel metal-organic frameworks (MOFs), nanoparticle catalysts, and biocatalysts. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability profile. | Lignin (B12514952) valorization, utilization of other biomass-derived platform molecules. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Reactor design, optimization of reaction conditions in continuous flow systems. |

In-Depth Elucidation of Complex Reaction Mechanisms

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For this compound, future research should focus on elucidating the intricate details of its formation and subsequent reactions. This includes studying the kinetics, thermodynamics, and intermediates involved in various transformations.

Key areas for mechanistic investigation include:

Oxidative Coupling Reactions: These reactions are vital for the synthesis of biphenolic compounds. researchgate.net Detailed studies on the oxidative coupling involving this compound could reveal the factors controlling regioselectivity and chemoselectivity. researchgate.net

Alkylation Reactions: The alkylation of phenols can occur at either the oxygen (O-alkylation) or carbon (C-alkylation) atoms. cdnsciencepub.com Mechanistic studies can help in devising strategies to control the selectivity of these reactions for this compound.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition states, and the electronic properties of intermediates, complementing experimental findings. researchgate.netnih.gov

Advanced Structure-Activity Relationship Profiling using Chemoinformatics and AI

Chemoinformatics and artificial intelligence (AI) are revolutionizing drug discovery and materials science by enabling the rapid analysis of large datasets and the prediction of molecular properties. frontiersin.orgbohrium.comneovarsity.org For this compound and its derivatives, these tools can be employed for advanced structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) profiling. neovarsity.orgresearchgate.netjst.go.jp

Future research in this area will likely involve:

Virtual Screening: Utilizing computational models to screen virtual libraries of this compound derivatives for potential biological activities or material properties. neovarsity.org

Predictive Modeling: Developing machine learning models to predict properties such as toxicity, bioavailability, and reactivity based on the molecular structure of this compound analogs. researchgate.net

De Novo Design: Employing AI algorithms to design novel molecules based on the this compound scaffold with optimized properties for specific applications. neovarsity.org

The integration of chemoinformatics and AI can significantly accelerate the discovery and development of new applications for this compound.

Exploration of New Catalytic and Biocatalytic Applications

The unique electronic and steric properties of this compound make it an interesting candidate for applications in catalysis and biocatalysis.

Asymmetric Catalysis: The phenol (B47542) moiety can serve as a ligand for metal catalysts used in asymmetric synthesis. List and coworkers in 2022 reported the use of 2,6-dimethylphenol in an organocatalytic enantioselective synthesis. nih.govfrontiersin.org Future work could explore the use of this compound in similar systems.

Biocatalysis: Enzymes offer a highly selective and environmentally friendly approach to chemical transformations. nih.gov Research could focus on identifying or engineering enzymes, such as laccases or peroxidases, that can utilize this compound as a substrate for the synthesis of valuable compounds. unibuc.roacs.org The immobilization of enzymes can enhance their stability and reusability, making biocatalytic processes more economically viable. acs.org

Integration into Multidisciplinary Research Platforms

The full potential of this compound can be realized through its integration into multidisciplinary research platforms that combine expertise from chemistry, biology, materials science, and engineering. ictmumbai.edu.in

This integrated approach could lead to advancements in:

Functional Materials: Incorporating this compound into polymers or other materials could impart specific properties, such as antioxidant or antimicrobial activity. biosynth.com The presence of methoxy (B1213986) groups is known to influence the properties of polymers. researchgate.net

Natural Product Synthesis: The structural motif of this compound is found in some natural products. Research in this area could focus on its use as a key building block in the total synthesis of complex natural molecules.

Agrochemicals: The structural features of this compound could be relevant in the design of new agrochemicals. frontiersin.org

By fostering collaboration across different scientific disciplines, a more comprehensive understanding of this compound and its potential applications can be achieved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.